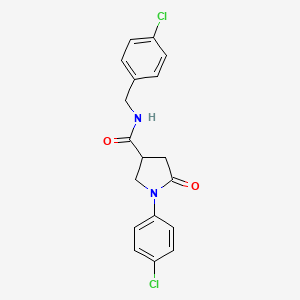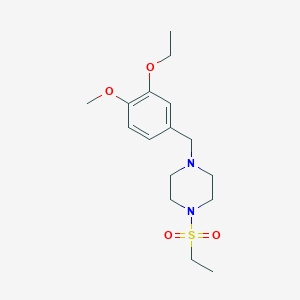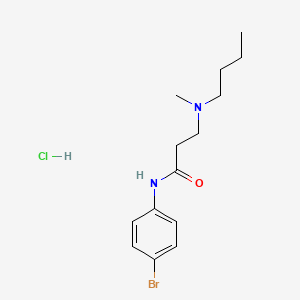
3-(dimethylamino)-2,2-dimethylpropyl 2-benzylpentanoate oxalate
Overview
Description
3-(Dimethylamino)-2,2-dimethylpropyl 2-benzylpentanoate oxalate, also known as Dibenzoylmethane (DBM) oxalate, is a chemical compound that has been widely studied for its potential therapeutic properties. It is a derivative of the natural compound curcumin, which is found in turmeric, and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The exact mechanism of action of DBM oxalate is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, DBM oxalate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
DBM oxalate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, DBM oxalate has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
DBM oxalate has several advantages as a potential therapeutic agent. It is a naturally occurring compound that has been shown to possess potent anti-inflammatory and antioxidant properties. Additionally, it has low toxicity and has been shown to be well-tolerated in animal studies. However, there are also limitations to using DBM oxalate in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, the synthesis process can be complex and time-consuming, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on DBM oxalate. One area of interest is its potential use in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of DBM oxalate and its potential therapeutic applications. Other areas of interest include its potential use in the prevention and treatment of cancer and neurodegenerative disorders. Overall, DBM oxalate is a promising compound that has the potential to be a valuable therapeutic agent in the future.
Scientific Research Applications
DBM oxalate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, DBM oxalate has been shown to possess antioxidant properties, which can help protect against oxidative stress and prevent the development of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-6-10-17(13-16-11-8-7-9-12-16)18(21)22-15-19(2,3)14-20(4)5;3-1(4)2(5)6/h7-9,11-12,17H,6,10,13-15H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMNHNQQRKQKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)C(=O)OCC(C)(C)CN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)

![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B3940069.png)
![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)
![4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)


![N-ethyl-N'-[(4-methoxyphenyl)(phenyl)methyl]thiourea](/img/structure/B3940092.png)
